molecular formula C19H14ClN5O3 B2576860 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-83-4

2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2576860
CAS RN: 899741-83-4
M. Wt: 395.8
InChI Key: WSFVJZKSIZVTHI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, commonly known as CC-5013, is a chemical compound that has been extensively studied for its potential therapeutic applications. CC-5013 belongs to the class of drugs called immunomodulatory imide drugs (IMiDs) and is structurally related to thalidomide.

Scientific Research Applications

Antimicrobial Activity

Research has unveiled that compounds structurally related to 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit notable antimicrobial properties. For instance, a study on quinazolinone and thiazolidinone derivatives, which share a resemblance in the structural complexity, demonstrated significant in vitro antibacterial and antifungal activities against a spectrum of pathogens including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). This suggests that our compound of interest may possess similar antimicrobial potential, warranting further investigation.

Enaminone-Based Anticonvulsant Properties

Another research avenue involves the exploration of enaminones for their anticonvulsant effects. The structural elucidation of certain anticonvulsant enaminones, which might share a structural motif with the compound , provides a foundation for understanding how modifications in the chemical structure can influence biological activity (Kubicki, Bassyouni, & Codding, 2000). These studies are pivotal for designing compounds with enhanced efficacy and specificity towards neural targets.

Cancer Research and Nucleoside Analogues

The synthesis and biological evaluation of purinylpyrrolidine nucleosides point towards the immense potential of purine derivatives in cancer research. While these compounds did not show significant activity against P388 mouse leukemia cells, the methodology employed for their synthesis and the exploration of their biological activities provide valuable insights for future studies aimed at discovering novel anticancer agents (Peterson & Vince, 1991). Research in this direction could unveil new therapeutic avenues or diagnostic markers for various types of cancers.

Hydrogen Bonding in Drug Design

The study of hydrogen bonding in compounds similar to this compound highlights its importance in drug design, particularly in enhancing the affinity and specificity of drug-target interactions. Investigations into the hydrogen bonding patterns of analogous structures can inform the optimization of potential therapeutic agents, ensuring their efficacy and reducing off-target effects (Kubicki, Bassyouni, & Codding, 2000).

properties

IUPAC Name

2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-28-13-4-2-3-12(9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-7-11(20)8-6-10/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFVJZKSIZVTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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